

Unveiling Chir 4531: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Chir 4531	
Cat. No.:	B1668625	Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Chir 4531** (CAS Number 158198-48-2), a potent and selective synthetic peptoid agonist for the mu (μ)-opioid receptor. This document details its chemical properties, mechanism of action, and the experimental protocols relevant to its study, presenting a valuable resource for its application in opioid receptor research.

Core Compound Information

Chir 4531 is a synthetically derived N-substituted glycine trimer, a class of molecules also known as peptoids.[1] It was identified from a combinatorial library of approximately 5000 peptoid dimers and trimers as a high-affinity ligand for the μ -opioid receptor.[1] Its discovery marked a significant step in the exploration of non-natural compounds as potent modulators of G-protein coupled receptors (GPCRs).[1]

Chemical and Physical Properties



Property	Value	Source
CAS Number	158198-48-2	[2]
Molecular Formula	C36H38N4O6	[2]
Molecular Weight	622.71 g/mol	[2]
IUPAC Name	Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-	[2]
Synonyms	CHIR-4531, (N-(2,2- Diphenylethyl)glycyl)-(N-(3,4- (methylenedioxy)benzyl)glycyl) -N-(2-(4- hydroxyphenyl)ethyl)glycinami de	[2]

Pharmacological Data

Parameter	Value	Target	Assay Type	Source
Ki	6 nM	μ-Opioid Receptor	Radioligand Binding Assay	[1][3]

Mechanism of Action and Signaling Pathways

As an agonist of the μ -opioid receptor, a member of the Class A family of G-protein coupled receptors (GPCRs), **Chir 4531** initiates a cascade of intracellular signaling events upon binding.[1][4] The μ -opioid receptor is primarily coupled to inhibitory G-proteins (G α i/o).[5]

Activation of the μ -opioid receptor by an agonist like **Chir 4531** leads to the dissociation of the G-protein heterotrimer into its Gai/o and Gβy subunits. The activated Gai/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme in many cellular processes.



The Gβy subunit can also modulate downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]

Figure 1: **Chir 4531** Signaling Pathway at the μ-Opioid Receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of **Chir 4531**.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **Chir 4531** for the μ -opioid receptor. It involves competing the unlabeled ligand (**Chir 4531**) with a radiolabeled ligand for binding to the receptor.

Materials:

- Cell membranes expressing the μ-opioid receptor
- Radiolabeled ligand (e.g., [3H]DAMGO or [3H]Diprenorphine)[4][9]
- Unlabeled Chir 4531
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., 10 μM Naloxone)[4]
- GF/B glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

Prepare a series of dilutions of Chir 4531.



- In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of **Chir 4531**.
- Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like naloxone).[4]
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]
- Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (the concentration of Chir 4531 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radiolabeled ligand and K_e is its dissociation constant.

Figure 2: Workflow for a Radioligand Binding Assay.

GTPyS Binding Assay

This functional assay measures the ability of **Chir 4531** to activate G-protein coupling to the μ -opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35 S]GTP γ S, to G α subunits upon receptor activation.[10][11]

Materials:

- Cell membranes expressing the μ-opioid receptor and associated G-proteins
- [35S]GTPyS



- Chir 4531
- GDP (to ensure G-proteins are in their inactive state)
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)[12]
- Non-specific binding control (e.g., 10 μM unlabeled GTPyS)
- GF/B glass fiber filters
- · Scintillation counter

Procedure:

- Prepare a series of dilutions of Chir 4531.
- In a microplate, pre-incubate the cell membranes with GDP.
- Add varying concentrations of Chir 4531 to the wells.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through GF/B filters.
- Wash the filters with ice-cold assay buffer.
- Quantify the bound [35S]GTPyS using a scintillation counter.
- Plot the specific binding of [35S]GTPγS as a function of Chir 4531 concentration to determine the EC₅₀ (potency) and E_{max} (efficacy).

Figure 3: Workflow for a GTPyS Binding Assay.

Adenylyl Cyclase Activity Assay

This assay directly measures the functional consequence of μ -opioid receptor activation by **Chir 4531** on its primary downstream effector, adenylyl cyclase.



Materials:

- Whole cells or cell membranes expressing the μ-opioid receptor
- Chir 4531
- Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
- ATP
- Assay buffer
- cAMP detection kit (e.g., ELISA-based)

Procedure:

- Culture cells expressing the μ-opioid receptor.
- Pre-treat the cells with varying concentrations of Chir 4531.
- Stimulate the cells with forskolin to activate adenylyl cyclase.
- Incubate for a specific time to allow for cAMP production.
- Lyse the cells to release intracellular cAMP.
- Quantify the amount of cAMP produced using a competitive ELISA or other sensitive detection method.
- The inhibitory effect of Chir 4531 will be observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels.
- Determine the IC₅₀ of **Chir 4531** for the inhibition of adenylyl cyclase activity.

Figure 4: Workflow for an Adenylyl Cyclase Activity Assay.

Conclusion



Chir 4531 is a valuable research tool for investigating the pharmacology of the μ -opioid receptor. Its high affinity and synthetic nature make it an important compound for probing receptor-ligand interactions and downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for the further characterization of **Chir 4531** and other novel opioid receptor ligands, contributing to the broader understanding of opioid pharmacology and the development of new therapeutics.

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